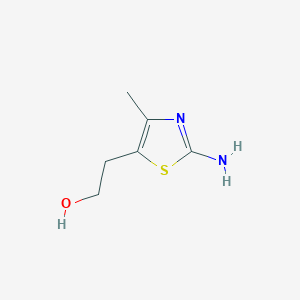
Pentaerythritol mononitrate
Overview
Description
Pentaerythritol mononitrate (PEMN) is a white crystalline powder that is commonly used as an explosive and propellant. It is a nitrate ester of pentaerythritol, which is a polyol that is used as a building block in the production of many organic compounds. PEMN is synthesized by the nitration of pentaerythritol with nitric acid and sulfuric acid.
Mechanism of Action
The mechanism of action of Pentaerythritol mononitrate involves the release of nitrogen oxide (NOx) gases upon detonation. The NOx gases rapidly expand, creating a shock wave that can cause damage to structures and living organisms. The explosive power of Pentaerythritol mononitrate depends on the amount of NOx gases released and the rate of expansion. The detonation of Pentaerythritol mononitrate is highly exothermic and can cause fires and explosions.
Biochemical and Physiological Effects
Pentaerythritol mononitrate is not used for any medical purposes and is not intended for human consumption. However, exposure to Pentaerythritol mononitrate can cause adverse health effects. Inhalation of Pentaerythritol mononitrate can cause respiratory irritation, coughing, and shortness of breath. Skin contact with Pentaerythritol mononitrate can cause irritation, redness, and itching. Ingestion of Pentaerythritol mononitrate can cause nausea, vomiting, and abdominal pain. Pentaerythritol mononitrate can also cause eye irritation and damage.
Advantages and Limitations for Lab Experiments
Pentaerythritol mononitrate is a highly potent explosive that can be used in small quantities for lab experiments. It is relatively stable and easy to handle. However, Pentaerythritol mononitrate is highly reactive and must be handled with extreme caution. The synthesis of Pentaerythritol mononitrate requires specialized equipment and expertise. The explosive nature of Pentaerythritol mononitrate makes it difficult to transport, store, and dispose of.
Future Directions
There are several future directions for the research on Pentaerythritol mononitrate. One direction is to develop safer explosives that have lower environmental impact and less toxicity. Another direction is to study the properties of Pentaerythritol mononitrate at the molecular level to understand the mechanism of explosive decomposition. The use of Pentaerythritol mononitrate as a reference standard for the analysis of nitrate esters in environmental samples can also be expanded. Further research can also be conducted to investigate the potential use of Pentaerythritol mononitrate in other fields, such as energy storage and propulsion.
Synthesis Methods
Pentaerythritol mononitrate is synthesized by the nitration of pentaerythritol with nitric acid and sulfuric acid. The reaction is exothermic and must be carefully controlled to prevent explosions. The product is then purified by recrystallization from a suitable solvent. The yield of Pentaerythritol mononitrate depends on the reaction conditions, such as the concentration of reactants, temperature, and reaction time.
Scientific Research Applications
Pentaerythritol mononitrate is used in scientific research as a model compound for studying the nitration of polyols. It is also used as a reference standard for the analysis of nitrate esters in environmental samples. Pentaerythritol mononitrate is a potent explosive, and its properties are studied to understand the mechanism of explosive decomposition and to develop safer explosives.
properties
IUPAC Name |
[3-hydroxy-2,2-bis(hydroxymethyl)propyl] nitrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO6/c7-1-5(2-8,3-9)4-12-6(10)11/h7-9H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVYBZNTBGYKKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)CO[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166970 | |
| Record name | Pentaerythritol mononitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentaerythritol mononitrate | |
CAS RN |
1607-00-7 | |
| Record name | Pentaerythritol mononitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001607007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentaerythritol mononitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENTAERYTHRITOL MONONITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/959217Q3I8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




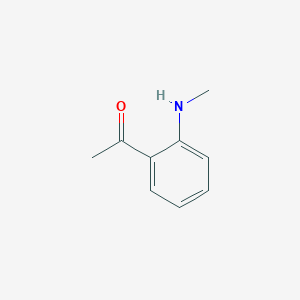
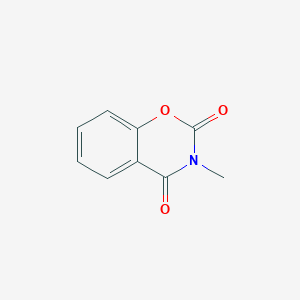
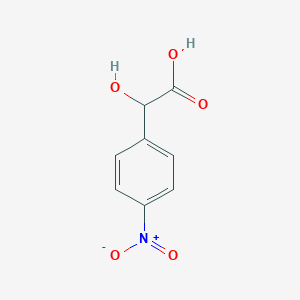


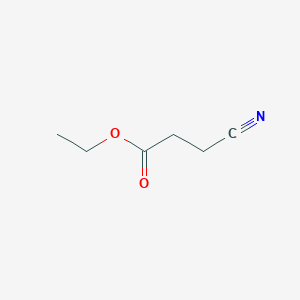

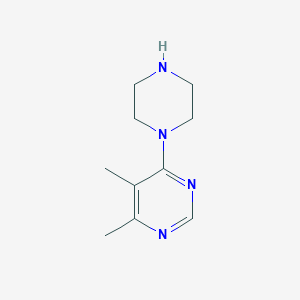
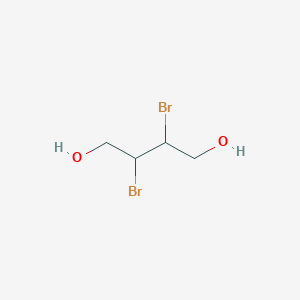
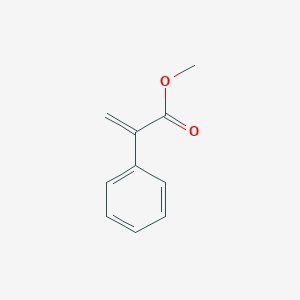
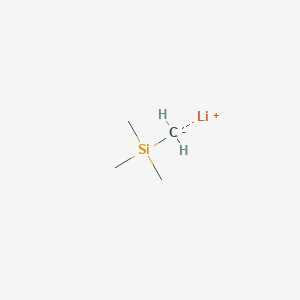
![Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester](/img/structure/B167596.png)
